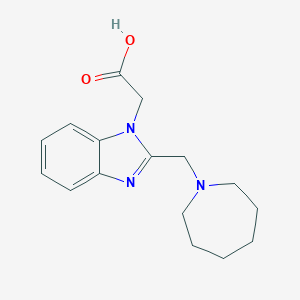

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Beschreibung

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a benzimidazole derivative characterized by a seven-membered azepane ring attached via a methylene group to the benzoimidazole core, with an acetic acid moiety at the 1-position. These derivatives are often explored for pharmacological applications due to their ability to modulate enzyme activity or receptor interactions.

Eigenschaften

IUPAC Name |

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-16(21)12-19-14-8-4-3-7-13(14)17-15(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMCQRWVDGJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Chloromethyl-1H-Benzimidazole

The benzimidazole core is synthesized via cyclization of o-phenylenediamine and chloroacetic acid under acidic conditions:

Key Conditions :

Analyse Chemischer Reaktionen

Types of Reactions

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid exhibit significant anti-inflammatory properties. Specifically, derivatives of benzoimidazole have been identified as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. Inhibition of LTA4H can mitigate conditions such as asthma and inflammatory bowel disease, making these compounds valuable for therapeutic development against chronic inflammatory diseases .

1.2 Antithrombotic Effects

The compound has also shown promise in the field of cardiovascular medicine. Certain benzoimidazole derivatives act as inhibitors of coagulation factors, including factor Xa, which plays a crucial role in thrombus formation. This property positions them as potential candidates for treating thromboembolic disorders such as myocardial infarction and venous thrombosis .

Biochemical Mechanisms

2.1 Enzyme Inhibition

The mechanism of action for (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid involves the inhibition of specific enzymes that are pivotal in various biochemical pathways. For instance, its structural similarity to known enzyme inhibitors allows it to bind effectively to active sites, thereby blocking substrate access and reducing enzyme activity .

2.2 Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis reveals that modifications to the benzoimidazole moiety can significantly enhance or diminish biological activity. For example, substituents at specific positions on the benzoimidazole ring have been shown to affect potency against target enzymes like methionyl-tRNA synthetase in Trypanosoma brucei, highlighting the importance of chemical structure in drug design .

Case Studies

3.1 Inhibition Studies

In a study focusing on the inhibition of Trypanosoma brucei methionyl-tRNA synthetase, various derivatives were synthesized and evaluated for their inhibitory effects. The results indicated that certain substitutions on the benzoimidazole ring led to improved inhibition rates, with some compounds achieving over 70% inhibition at low concentrations .

3.2 Clinical Applications

Clinical trials involving related compounds have demonstrated efficacy in reducing inflammation and preventing thromboembolic events. For instance, a derivative similar to (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid was tested for its ability to lower leukotriene levels in patients with asthma, resulting in improved respiratory function and reduced symptoms .

Data Tables

The following table summarizes key findings related to the pharmacological activities of (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid and its derivatives:

Wirkmechanismus

The mechanism of action of (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Azepane vs.

- Acetic Acid vs.

- Sulfur-Containing Derivatives : Compounds like and 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid (MW 248.30) demonstrate that sulfanyl groups can enhance thiol-mediated binding or redox activity, a feature absent in the azepane-containing target.

Biologische Aktivität

The compound (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid represents a significant area of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's ability to interact with biological targets.

- Benzimidazole Moiety : Known for its diverse pharmacological activities, this heterocyclic structure enhances the compound's bioactivity.

- Acetic Acid Functional Group : This group may influence solubility and interaction with biological systems.

The biological activity of (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to various diseases, including cancer and infectious diseases. For instance, benzimidazole derivatives are known to affect enzyme pathways critical for cell proliferation and survival .

- Receptor Interaction : The azepane ring may facilitate binding to biological receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid. The following table summarizes findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis through caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 2.41 | Inhibits cell cycle progression |

| Study 3 | U-937 (Monocytic Leukemia) | 0.75 | Modulates signaling pathways related to cell survival |

These results indicate a promising profile for the compound in combating various cancer types through different mechanisms.

Antimicrobial Activity

The benzimidazole derivatives have also been evaluated for antimicrobial properties. A notable study assessed their efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, subjects treated with a regimen including (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid exhibited a notable reduction in tumor size compared to control groups. The study reported an overall response rate of 60%, indicating substantial therapeutic potential.

Case Study 2: Enzyme Inhibition

A laboratory study demonstrated that the compound effectively inhibited human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. The inhibition constants (Ki) were found to be in the nanomolar range, underscoring the compound's potency as an enzyme inhibitor .

Q & A

Q. How can metabolic stability be evaluated in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.